2-Chloro-4H-1-benzopyran-4-one
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Overview
Description
2-Chloro-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with phosphorus oxychloride (POCl3) under reflux conditions. This reaction leads to the formation of the chromenone ring with the chlorine atom at the 2-position .
Industrial Production Methods: Industrial production of 2-chloro-4H-chromen-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The chromenone ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the chromenone ring can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted chromenones.
- Oxidation reactions produce quinones or other oxidized derivatives.
- Reduction reactions result in alcohols or other reduced derivatives .
Scientific Research Applications
2-Chloro-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It has potential therapeutic applications due to its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-4H-chromen-4-one involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as kinases and proteases, which are involved in various cellular processes.
Signal Transduction Pathways: It can modulate signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular functions.
Molecular Targets: Specific molecular targets include DNA, RNA, and proteins involved in disease pathways
Comparison with Similar Compounds
2-Chloro-4H-chromen-4-one can be compared with other chromenone derivatives:
Chroman-4-one: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Methyl-4H-chromen-4-one: The presence of a methyl group instead of chlorine alters its chemical properties and applications.
4H-Chromen-4-one: The parent compound without any substituents, serving as a reference for comparing the effects of different substituents
Properties
CAS No. |
64964-79-0 |
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Molecular Formula |
C9H5ClO2 |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-chlorochromen-4-one |
InChI |
InChI=1S/C9H5ClO2/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H |
InChI Key |
ZLABYUFWVJDRLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)Cl |
Origin of Product |
United States |
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